

Spectral Properties of BODIPY C12 Variants: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Bodipy FL C12*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of various BODIPY C12 variants, fluorescent probes widely utilized in cellular imaging, particularly for the visualization of lipids. Boron-dipyrromethene (BODIPY) dyes are prized for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[1][2] The C12 designation refers to a dodecanoic acid chain attached to the BODIPY core, which renders the molecule hydrophobic and facilitates its incorporation into lipid-rich structures like cell membranes and lipid droplets.[3]

This guide details the key spectral characteristics of common BODIPY C12 variants, provides experimental protocols for their characterization, and visualizes the workflows for their use and analysis.

Core Spectral Properties of BODIPY C12 Variants

The spectral properties of BODIPY dyes can be tuned by modifying their core structure. The addition of different substituents to the dipyrromethene backbone results in a range of dyes with distinct excitation and emission profiles across the visible spectrum.

Quantitative Spectral Data

The following table summarizes the key spectral properties of commercially available BODIPY C12 variants. It is important to note that these values can be influenced by the solvent and the local microenvironment.

BODIPY Variant	Common Name(s)	Excitation Max (λ_{ex} , nm)	Emission Max (λ_{em} , nm)	Molar Extinction Coefficient (ϵ , $M^{-1}cm^{-1}$)	Quantum Yield (Φ_f)	Fluorescence Lifetime (τ , ns)	Stokes Shift (nm)
BODIPY TM FL C12	BODIPY 493/503 C12	480-493[1][4]	503-512[1][4]	>80,000[5]	~0.9[4]	7.2[6]	~19
BODIPY TM 500/510 C12	C1-BODIPY 500/510 C12	500[7][8]	510[7][8]	Data not available	High[7]	Data not available	10
BODIPY TM 558/568 C12	Red C12	558[2][9]	568[2][9]	>80,000[10]	High[2]	Data not available	10
BODIPY TM 581/591 C11*	Lipid Peroxidation Sensor	581 (reduced) [11]	591 (reduced) [11]	Data not available	Data not available	5.4 (in MeOH) [5]	10
488-500 (oxidized) [11]	510-520 (oxidized) [11]	~22					

*Note: Data for BODIPY 581/591 C11 is included as a close structural and functional analog to C12 variants, particularly in the context of lipid peroxidation studies. The oxidized form exhibits

a significant spectral shift.^[11]

Experimental Protocols

Accurate characterization of the spectral properties of BODIPY C12 variants is crucial for their effective application. The following are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient (ϵ)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength.

Principle: The Beer-Lambert law ($A = \epsilon lc$) states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

Procedure:

- **Prepare a stock solution:** Accurately weigh a known mass of the BODIPY C12 variant and dissolve it in a known volume of a suitable solvent (e.g., DMSO, ethanol) to create a stock solution of known concentration.
- **Serial Dilutions:** Prepare a series of dilutions of the stock solution with the same solvent.
- **Spectrophotometer Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}). Use the pure solvent as a blank.
- **Data Analysis:** Plot a graph of absorbance (A) versus concentration (c). The graph should be a straight line passing through the origin. The molar extinction coefficient (ϵ) can be calculated from the slope of the line (slope = ϵl). Since the path length (l) of the cuvette is typically 1 cm, the slope is equal to ϵ .

Measurement of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.

Principle: A comparative method is often used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield.

Procedure:

- **Select a Standard:** Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the BODIPY C12 variant being tested (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.95$).
- **Prepare Solutions:** Prepare a series of dilute solutions of both the BODIPY C12 variant and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
- **Measure Absorbance:** Measure the absorbance of each solution at the excitation wavelength.
- **Measure Fluorescence Spectra:** Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
- **Integrate Fluorescence Intensity:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Calculate Quantum Yield:** The quantum yield of the sample (Φ_{f_sample}) can be calculated using the following equation:

$$\Phi_{f_sample} = \Phi_{f_std} * (I_{sample} / I_{std}) * (A_{std} / A_{sample}) * (n_{sample}^2 / n_{std}^2)$$

Where:

- Φ_{f_std} is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

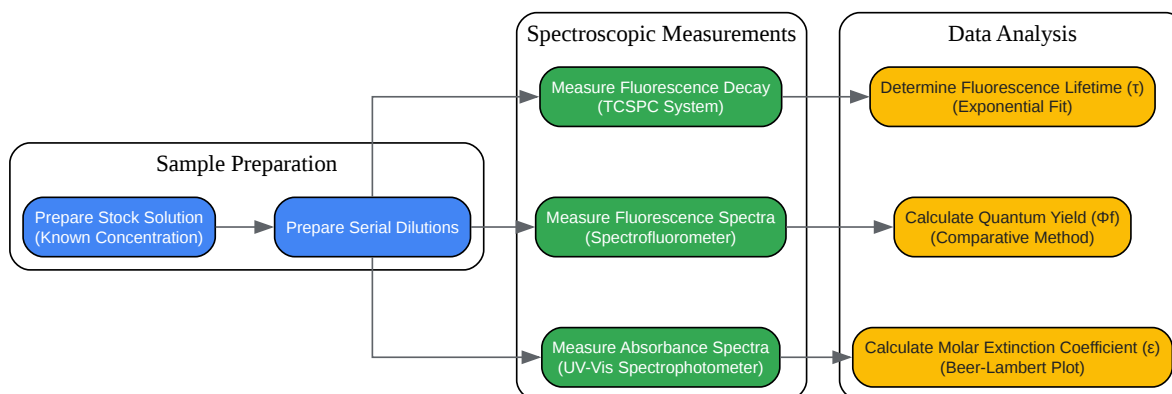
Principle: Time-Correlated Single Photon Counting (TCSPC) is a common and accurate method for measuring fluorescence lifetimes.^[12] It involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse.

Procedure:

- **Instrument Setup:** Use a TCSPC system equipped with a pulsed laser or LED with a wavelength suitable for exciting the BODIPY C12 variant. Select an appropriate emission filter to isolate the fluorescence signal.
- **Sample Preparation:** Prepare a dilute solution of the BODIPY C12 variant in the desired solvent. The concentration should be low enough to avoid aggregation and concentration quenching.
- **Data Acquisition:** Excite the sample with the pulsed light source and collect the photon arrival times over a period to build up a histogram of decay times.
- **Data Analysis:** The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.

Visualizations

Experimental Workflow for Spectral Characterization

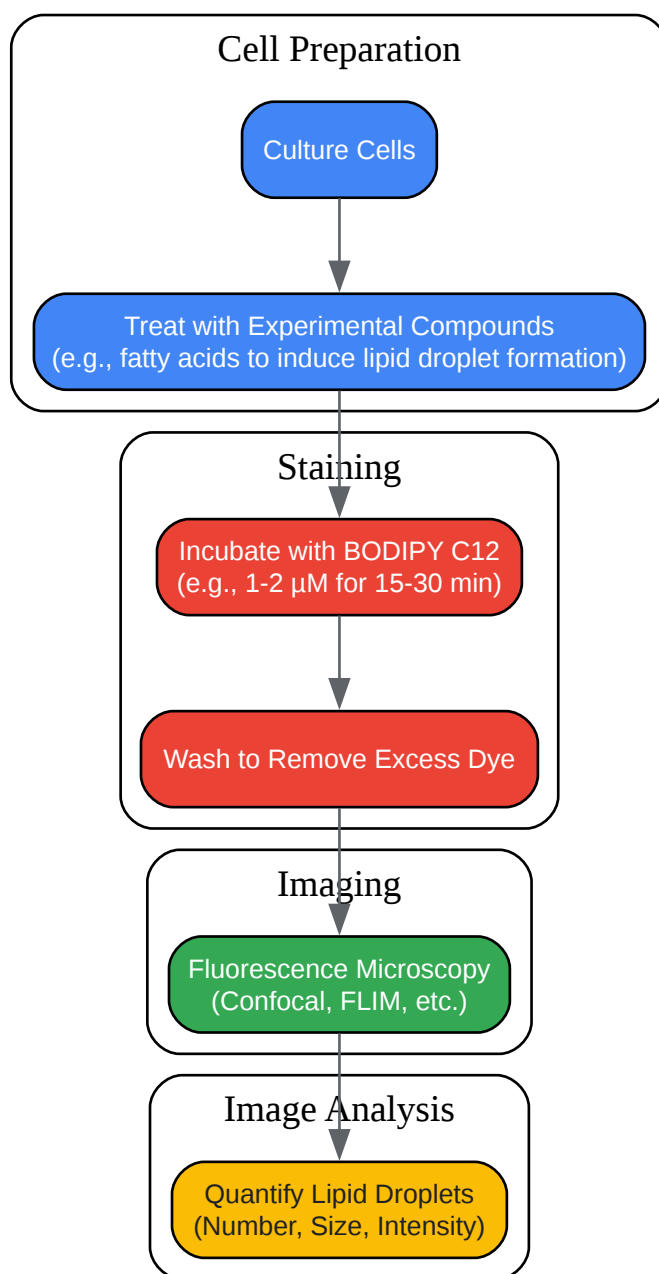


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Caption: Workflow for the spectral characterization of BODIPY C12 variants.

Application in Lipid Droplet Imaging

BODIPY C12 variants are extensively used to visualize and quantify lipid droplets in cells due to their lipophilic nature.



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Caption: Workflow for lipid droplet imaging using BODIPY C12 variants.

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